molecular formula C18H12ClN3O2S2 B2689609 3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-08-6

3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2689609
CAS No.: 896679-08-6
M. Wt: 401.88
InChI Key: GYASFVOGBBLPTR-UHFFFAOYSA-N
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Description

3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole and pyridine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine . The reaction conditions often include heating under reflux in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole and pyridine rings can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chloro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Biological Activity

3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique molecular structure includes a thiazolo[5,4-b]pyridine core and a sulfonamide group, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H12ClN3O2SC_{18}H_{12}ClN_{3}O_{2}S with a molecular weight of 401.9 g/mol. The presence of the thiazolo[5,4-b]pyridine moiety is particularly significant as it is known for enhancing biological activity through receptor modulation.

PropertyValue
Molecular FormulaC18H12ClN3O2SC_{18}H_{12}ClN_{3}O_{2}S
Molecular Weight401.9 g/mol
IUPAC NameThis compound

The compound primarily acts as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in various physiological processes such as immune response and vascular development. The dual action on these receptors suggests potential therapeutic applications in conditions like multiple sclerosis and cardiovascular diseases. Additionally, the sulfonamide moiety can enhance the compound's solubility and reactivity, allowing it to participate in nucleophilic substitution reactions that are crucial for its biological effects.

Antimicrobial Properties

Sulfonamide derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various pathogens. The presence of the thiazole core may further enhance this activity.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, an isolated rat heart model demonstrated that certain sulfonamides could significantly alter these parameters, suggesting potential applications in treating cardiovascular diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Perfusion Pressure : A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that some compounds could effectively reduce perfusion pressure compared to controls .
  • Sphingosine-1-phosphate Receptor Agonism : Research has highlighted the role of this compound as a dual agonist for S1P receptors, which may lead to therapeutic benefits in multiple sclerosis and cardiovascular conditions .

Properties

IUPAC Name

3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-5-2-7-15(11-13)26(23,24)22-14-6-1-4-12(10-14)17-21-16-8-3-9-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYASFVOGBBLPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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